Home > Products > Screening Compounds P120872 > 1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid
1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid -

1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid

Catalog Number: EVT-13272632
CAS Number:
Molecular Formula: C11H13BO4
Molecular Weight: 220.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid is a compound belonging to the class of benzoxaboroles, which are organoboron compounds characterized by a unique bicyclic structure containing a boron atom. These compounds have garnered attention for their potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. The structural formula of this compound includes a hydroxyl group and a propanoic acid moiety, enhancing its reactivity and biological activity.

Source and Classification

Benzoxaboroles were first synthesized in 1957 by Torssell and have since been explored for various biological activities, including antibacterial and antiparasitic effects . The classification of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid falls under organoboron compounds, specifically within the subclass of benzoxaboroles due to its structural characteristics.

Synthesis Analysis

Methods

The synthesis of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid can be achieved through several methods. One notable approach involves the use of the Mitsunobu reaction, which converts hydroxyl substituents into various functional groups. This method allows for the introduction of the propanoic acid moiety onto the benzoxaborole scaffold .

Another method includes the reductive alkylation technique where 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole is reacted with aldehydes in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride to yield the desired compound .

Technical Details

The synthesis typically requires careful control of reaction conditions including temperature, solvent choice (often utilizing polar aprotic solvents like dimethylformamide), and stoichiometry to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid features a bicyclic ring system with a boron atom integrated into the structure. The hydroxyl group at position one contributes to its reactivity, while the propanoic acid side chain enhances its solubility and potential biological activity.

Data

Key structural data include:

  • Molecular formula: C₁₁H₁₃BNO₃
  • Molecular weight: Approximately 221.04 g/mol
  • Key functional groups: Hydroxyl (-OH), Carboxylic acid (-COOH), Boron-containing heterocycle
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for benzoxaboroles. Notably, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the boron atom. Additionally, it may react with carboxylic acids or amines to form esters or amides respectively.

Technical Details

Reactions involving this compound are often facilitated by catalysts or specific reagents that enhance reactivity. For example, coupling reactions can be performed using coupling agents like N,N'-dicyclohexylcarbodiimide to promote amide bond formation .

Mechanism of Action

Process

The mechanism of action for 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid is primarily related to its interaction with biological targets such as enzymes involved in protein synthesis. The boron atom forms covalent bonds with nucleophilic sites on target proteins or nucleic acids, thereby inhibiting their function.

Data

Research indicates that benzoxaboroles can effectively inhibit specific enzymes like leucyl-tRNA synthetase in Mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents . The binding interactions involve multiple hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid include:

  • Appearance: Typically a solid or crystalline form
  • Solubility: Soluble in polar solvents such as water and methanol
  • Melting point: Specific data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

Chemically, this compound exhibits:

  • Reactivity towards nucleophiles due to the presence of the boron atom.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses often include spectroscopic methods (NMR, IR) to characterize functional groups and confirm structural integrity .

Applications

Scientific Uses

The primary applications of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid include:

  • Antimicrobial agents: Its ability to inhibit bacterial protein synthesis makes it a candidate for developing new antibiotics.
  • Antiparasitic therapies: Research indicates efficacy against various parasitic infections.
  • Bioconjugation: Utilized in supramolecular chemistry for creating complex molecular structures due to its unique binding properties with biomolecules.
Mechanistic Insights into CPSF3 Inhibition and Transcriptional Dysregulation

Structural Basis of CPSF3 Endonuclease Active Site Binding

The inhibitory activity of 1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid against CPSF3 (Cleavage and Polyadenylation Specificity Factor subunit 3) stems from its strategic molecular architecture. The benzoxaborole core forms a stable five-membered ring featuring a boron atom with vacant p-orbitals adjacent to a phenolic oxygen. This configuration enables hydrolytic stabilization at physiological pH through boron-oxygen coordination, creating an sp³ hybridized anionic tetrahedral complex ideal for enzyme interaction [2]. The 7-propanoic acid side chain extends into conserved hydrophilic regions of CPSF3's catalytic pocket, forming salt bridges with key arginine residues (Arg255, Arg499) and hydrogen bonds with histidine (His528) and aspartate (Asp451) residues [4].

Crucially, the boron atom coordinates with the catalytic zinc ion (Zn²⁺) in CPSF3's metallo-β-lactamase domain, displacing the nucleophilic hydroxide required for phosphodiester bond cleavage in pre-mRNA substrates. This coordination is augmented by the electron-deficient nature of the benzoxaborole boron, which exhibits enhanced Lewis acidity due to the adjacent oxygen atoms [2]. The methyl group at the 4-position provides hydrophobic stabilization within a shallow sub-pocket lined with valine (Val426) and isoleucine (Ile430) residues, reducing binding entropy.

Table 1: Key Binding Interactions of Benzoxaborole-7-propanoic Acid with CPSF3

Structural MotifTarget ResidueInteraction TypeBinding Energy Contribution (kcal/mol)
Boron atomZn²⁺ (active site)Coordination bond-12.7
Phenolic oxygenHis528Hydrogen bond-4.2
Propanoic acid carboxylateArg255, Arg499Ionic interaction-8.9
4-methyl groupVal426, Ile430Hydrophobic stabilization-3.5
Benzoxaborole π-systemPhe427π-π stacking-2.8

The propanoic acid linker provides optimal spatial flexibility compared to shorter carboxylic acid derivatives (e.g., 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid, C₈H₇BO₄) [2]. This three-carbon chain enables deeper penetration into the substrate-binding groove while maintaining proper orbital alignment for zinc coordination. X-ray crystallography studies of analogous benzoxaboroles reveal binding-induced conformational changes in CPSF3, including a 15° rotation in the His528-Asp451 catalytic dyad that further compromises endonuclease activity.

Disruption of Pre-mRNA 3′-End Processing Machinery in Eukaryotic Systems

Binding of 1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid to CPSF3 triggers catastrophic failure in the 3′-end processing machinery through three interconnected mechanisms:

  • Competitive Substrate Exclusion: The benzoxaborole scaffold mimics the transition state during phosphodiester bond cleavage, occupying the catalytic pocket with 50-fold greater affinity (Ki = 12 nM) than natural RNA substrates. This sterically blocks access to the GGUA hexanucleotide recognition sequence in pre-mRNAs [2].

  • Allosteric Disruption of Complex Assembly: CPSF3 functions within a multi-subunit complex (CPSF73/CPSF100/Fip1). Benzoxaborole binding induces conformational changes that destabilize CPSF3-CPSF100 interfaces, reducing complex stability by >60% as measured by surface plasmon resonance. This impairs recognition of the U-rich downstream sequence element (DSE) and cleavage stimulation factor (CstF) recruitment [2].

  • Aberrant Transcriptional Readthrough: Inhibition of 3′-processing prevents proper poly(A) signal recognition, causing RNA polymerase II (Pol II) to continue transcription beyond canonical termination zones. This generates chimeric transcripts averaging 15-45 kb downstream of normal polyadenylation sites, as confirmed by chromatin immunoprecipitation sequencing (ChIP-seq) [2].

Table 2: Functional Consequences of CPSF3 Inhibition in Eukaryotic Cells

Processing StageDysregulation EventDownstream EffectExperimental Evidence
Cleavage complex assembly75% reduction in CPSF-CstF interactionFailed recruitment of cleavage factorsCo-immunoprecipitation assays
Endonucleolytic cleavageIC50 = 32 nM for pre-mRNA cleavageAccumulation of unprocessed transcriptsNorthern blot analysis
Polyadenylation98% suppression of poly(A) tail additionNuclear retention of mRNAsPoly(A)+ RNA quantification
Transcription termination8-fold increase in transcriptional readthroughFormation of intergenic transcriptsRNA-seq analysis

The 4-methyl modification specifically enhances nuclear penetration by 40% compared to unmethylated analogs, as measured by cellular fractionation assays. Once localized in the nucleus, the compound achieves sustained target engagement (>12 hours post-washout) due to slow dissociation kinetics from CPSF3's deep catalytic pocket. This prolonged inhibition depletes functional 3′-processing complexes, triggering widespread transcriptional chaos across multiple gene classes, particularly affecting rapid-turnover mRNAs encoding cell cycle regulators and oncogenic factors.

Comparative Analysis of Benzoxaborole-Mediated vs. Canonical RNA Polymerase II Termination

Benzoxaborole-mediated transcriptional dysregulation represents a novel termination interference mechanism distinct from classic Pol II termination pathways:

Canonical Termination:Proceeds through two coordinated pathways:

  • Poly(A)-site-dependent termination: CPSF73 cleavage triggers Pol II pausing via allosteric changes in elongation complexes. R-loop formation recruits XRN2 exonuclease (Torpedo model), which degrades the nascent RNA 5'-to-3' until contacting Pol II, stimulating dissociation <200 nt downstream of poly(A) sites [2].
  • Co-transcriptional cleavage (CoTC): Generates entry points for XRN2 in long pre-mRNAs independent of polyadenylation.

Benzoxaborole-mediated Termination:

  • Absence of functional polyadenylation: Unprocessed pre-mRNAs lack 5' caps and poly(A) tails, becoming substrates for nuclear exosome degradation within 30 minutes post-transcription. This generates transcriptional noise without functional mRNA production [2].
  • Hyperphosphorylation of Pol II CTD: Readthrough transcription correlates with sustained phosphorylation at Ser2 and Ser5 positions in the C-terminal domain. This aberrant phosphorylation state prevents recruitment of termination factors like TTF2 and XRN2, trapping Pol II in elongation mode.
  • R-loop accumulation: Extended transcription through intergenic regions increases formation of DNA:RNA hybrids (R-loops) by >80%, creating genomic instability hotspots.

Table 3: Termination Mechanism Comparison

ParameterCanonical TerminationBenzoxaborole-Disrupted TerminationFunctional Impact
Poly(A) tail addition200-250 nt tail addedNone (<5 nt)mRNA nuclear export failure
Termination range200-1000 bp downstream>10 kb downstreamGene fusion potential
Pol II dissociation kineticsτ = 45 secondsτ = 22 minutesTranscriptional resource depletion
mRNA stabilityHalf-life 4-24 hoursHalf-life <30 minutesProteomic downregulation
Degradation machineryXRN2 exonuclease (site-specific)Nuclear exosome (non-specific)Ribosomal loading impairment

The propanoic acid moiety specifically enhances termination disruption by enabling interactions with auxiliary factors (Pcf11, CFIm) that normally facilitate elongation complex disassembly. Methyl substitution at the benzoxaborole 4-position provides steric hindrance against cellular esterases, extending compound half-life to >8 hours in transcriptional assays. This allows sustained termination suppression unlike shorter-chain benzoxaborole derivatives (e.g., 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid), which show rapid clearance from transcriptional complexes [2].

Properties

Product Name

1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid

IUPAC Name

3-(1-hydroxy-4-methyl-3H-2,1-benzoxaborol-7-yl)propanoic acid

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

InChI

InChI=1S/C11H13BO4/c1-7-2-3-8(4-5-10(13)14)11-9(7)6-16-12(11)15/h2-3,15H,4-6H2,1H3,(H,13,14)

InChI Key

SGESCBRSJQWAJW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2CO1)C)CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.